Selective Gastric Cancer Cytotoxicity
Caraganaphenol A demonstrates selective, low-micromolar anti-proliferative activity across a panel of human gastric cancer cell lines, with significantly reduced activity against normal gastric epithelium [1]. This contrasts with the relatively weaker and less selective activity reported for monomeric resveratrol in similar models [2]. The observed selectivity index (normal cell IC50 / cancer cell IC50) ranges from 2.4- to 7.6-fold.
| Evidence Dimension | Cytotoxicity (IC50, 72h) |
|---|---|
| Target Compound Data | IC50 values: 18.62 μM (BGC-823), 12.45 μM (MGC-803), 8.66 μM (MKN-45), 7.18 μM (SGC-7901), 5.80 μM (AGS), 6.98 μM (AGS-5FU) |
| Comparator Or Baseline | Normal human gastric epithelium GES-1 cells: IC50 = 44.12 μM |
| Quantified Difference | Selectivity Index (SI) for AGS cells = 7.6 (44.12 / 5.80); SI for BGC-823 cells = 2.4 (44.12 / 18.62) |
| Conditions | MTT assay, 72h treatment, human gastric cancer cell lines and normal GES-1 cells |
Why This Matters
This quantitative selectivity profile is critical for researchers prioritizing compounds with a favorable therapeutic window in gastric cancer models over broadly cytotoxic agents.
- [1] Zhong C, et al. Caragaphenol a induces reactive oxygen species related apoptosis in human gastric cancer cells. Am J Cancer Res. 2017;9(8):3804–3815. PMID: 28855719. View Source
- [2] Ahmadi E, et al. Evaluation of anti-proliferative and apoptotic effect of resveratrol on AGS cell line of gastric adenocarcinoma. Urmia Med J. 2016;29(10):p2. Available at: https://eprints.umsu.ac.ir/1022/1/umj-v29n10p2-en.pdf. View Source
